N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-18(23-17-9-5-2-6-10-17)14-28-19-12-11-16(13-22-19)21-24-20(25-27-21)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMRBGNEJVWNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have indicated that N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibits promising anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The compound's structure allows for effective binding to the active site of the enzyme, potentially leading to reduced production of leukotrienes, which are mediators of inflammation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) reported for related compounds were around 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer activity of this compound has been explored through various case studies. For instance, it demonstrated selective cytotoxicity towards human cancer cell lines with IC50 values indicating significant growth inhibition. In particular, compounds with similar oxadiazole structures have shown growth inhibition percentages ranging from 51% to 86% across different cancer types . This highlights its potential as a therapeutic agent in oncology.
Case Studies
Several case studies have been conducted to investigate the biological effects of this compound:
Study on Anti-inflammatory Activity (2023) :
Objective: To assess the compound's effect on cytokine production in LPS-stimulated macrophages.
Findings: The treatment significantly reduced levels of TNF-alpha and IL-6 by approximately 50% compared to controls.
Antimicrobial Efficacy Study (2024) :
Objective: To evaluate the compound against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on tested strains with MIC values supporting its potential as an antimicrobial agent.
Anticancer Evaluation (2023) :
Objective: To determine cytotoxic effects on breast cancer cell lines.
Findings: The compound showed a dose-dependent decrease in cell viability with IC50 values indicating effective anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural Differences and Similarities
The compound is structurally distinct from analogs reported in the literature due to its 1,2,4-oxadiazole core. Key comparisons include:
- Triazole Derivatives: Compounds such as 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–c) and related analogs () replace the oxadiazole with a 1,2,4-triazole ring.
- Substituent Variations :
- Cyclohexyl vs. Allyl : The cyclohexyl group in the target compound may confer greater steric bulk and lipophilicity compared to the allyl substituents in triazole derivatives (6a–c).
- Phenyl vs. Pyridinyl : The phenyl group on the oxadiazole in the target compound contrasts with pyridinyl substituents in triazole analogs (e.g., 6a–c), which could influence π-π stacking and solubility.
Key Observations :
- Triazole derivatives (6a–c) exhibit moderate to high yields (50–83%) with consistent synthesis times (~5 hours). The target compound’s synthesis parameters are unreported but may require specialized conditions due to the oxadiazole ring’s sensitivity.
- Melting points for triazole derivatives range widely (90–184°C), likely influenced by substituent polarity and crystal packing. The cyclohexyl group in the target compound may reduce melting points compared to allyl analogs due to steric hindrance.
Pharmacological Implications
- Oxadiazole vs. For example, oxadiazole-containing compounds often show stronger antimicrobial activity.
- Impact of Substituents : The phenyl group on the target compound’s oxadiazole may improve binding to hydrophobic enzyme pockets, while pyridinyl groups in triazole derivatives (e.g., 6a–c) could enhance solubility in aqueous environments.
Comparison with Thioacetamide Derivatives
Compounds such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () share the thioacetamide backbone but incorporate pyrazole or chlorophenyl substituents. These modifications may:
- Increase metabolic stability compared to the target compound’s cyclohexyl group.
- Alter electronic profiles due to electron-withdrawing (e.g., chlorophenyl) or donating (e.g., methylpyrazole) effects.
Biological Activity
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings and data tables.
Chemical Structure and Synthesis
The compound features a cyclohexyl group, an oxadiazole ring, and a pyridine moiety, which contribute to its biological properties. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexyl and pyridine groups through various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole ring is known to modulate enzyme activity and inhibit various cellular pathways that are crucial for cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-cyclohexyl derivative | MCF7 (breast cancer) | 0.67 | |
| N-cyclohexyl derivative | HEPG2 (liver cancer) | 1.18 | |
| N-cyclohexyl derivative | SW1116 (colon cancer) | 0.80 |
These findings suggest that N-cyclohexyl derivatives may exhibit enhanced potency compared to established chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, studies have also explored the antimicrobial effects of oxadiazole derivatives. Compounds similar to N-cyclohexyl derivatives have demonstrated significant antibacterial and antifungal activities:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Oxadiazole derivative A | E. coli | 32 µg/mL | |
| Oxadiazole derivative B | S. aureus | 16 µg/mL |
These results indicate that modifications in the structure can lead to varying degrees of antimicrobial efficacy.
Study on Anticancer Properties
A study conducted by Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. The results revealed that certain derivatives exhibited lower IC50 values than standard treatments like staurosporine, indicating their potential as effective anticancer agents .
Evaluation of Antimicrobial Effects
In another investigation, a series of oxadiazole compounds were tested against various bacterial strains. The results showed that specific structural modifications significantly enhanced their antibacterial properties, suggesting a promising direction for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves forming the 1,2,4-oxadiazole ring followed by thioether linkage and acylation. Key steps include:
- Oxadiazole formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux in ethanol/water mixtures .
- Thioether coupling : Reacting 5-(pyridin-2-yl)-1,2,4-oxadiazole with thiol-containing intermediates (e.g., 2-mercaptoacetamide derivatives) using bases like triethylamine in DMF at 60–80°C .
- Acylation : Introducing the cyclohexyl group via N-acylation with cyclohexylamine in dichloromethane, catalyzed by EDCI/HOBt .
- Optimization : Control temperature (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for thiol:oxadiazole) to minimize side products. Monitor via TLC (hexane:ethyl acetate, 7:3) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm, pyridine protons at δ 8.2–8.9 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 423.15) .
- HPLC-PDA : Purity >98% using a C18 column (flow rate 1 mL/min, λ = 254 nm) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Q. What are the critical solubility and stability parameters for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent), followed by aqueous buffers (PBS, pH 7.4). Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or surfactants .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; degradation products may include hydrolyzed oxadiazole or sulfoxide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 1,2,4-oxadiazole moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the oxadiazole with triazole or thiadiazole rings. Compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess oxadiazole interactions with target proteins (e.g., PARP-1 or COX-2). Validate with mutagenesis studies .
- Data Interpretation : Use IC shifts (e.g., 2-fold lower activity in triazole analogs) to infer oxadiazole’s role in hydrogen bonding or π-π stacking .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin for anticancer assays). Replicate under identical conditions (e.g., 48-h incubation, 10% FBS) .
- Meta-Analysis : Pool data from ≥3 independent studies. Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers caused by solvent effects (e.g., DMSO concentration variations) .
Q. How can researchers design experiments to investigate metabolic stability and metabolite identification?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench reactions at 0, 15, 30, 60 min. Detect metabolites via UPLC-QTOF-MS .
- Major Pathways : Oxadiazole ring oxidation (predicted m/z +16) or thioether cleavage (sulfoxide formation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
